Atuzabrutinib

BTK inhibitor Reversible covalent binding Kinetics

Atuzabrutinib (PRN473/SAR444727) is a reversible covalent inhibitor of Bruton's tyrosine kinase (BTK), a key signaling node in B-cell and myeloid cell immune responses. It was developed by Principia Biopharma and later Sanofi for autoimmune and inflammatory indications, achieving Phase 2 clinical evaluation in atopic dermatitis.

Molecular Formula C30H30FN7O2
Molecular Weight 539.6 g/mol
CAS No. 1581714-49-9
Cat. No. B10823836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtuzabrutinib
CAS1581714-49-9
Molecular FormulaC30H30FN7O2
Molecular Weight539.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C=C(C#N)C(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N
InChIInChI=1S/C30H30FN7O2/c1-30(2,3)15-19(16-32)29(39)37-13-7-8-20(17-37)38-28-25(27(33)34-18-35-28)26(36-38)23-12-11-22(14-24(23)31)40-21-9-5-4-6-10-21/h4-6,9-12,14-15,18,20H,7-8,13,17H2,1-3H3,(H2,33,34,35)/b19-15+/t20-/m1/s1
InChIKeyKZMQPYCXSAGLTB-ZWUNQBBJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Atuzabrutinib (CAS 1581714-49-9) | Reversible Covalent BTK Inhibitor


Atuzabrutinib (PRN473/SAR444727) is a reversible covalent inhibitor of Bruton's tyrosine kinase (BTK), a key signaling node in B-cell and myeloid cell immune responses [1]. It was developed by Principia Biopharma and later Sanofi for autoimmune and inflammatory indications, achieving Phase 2 clinical evaluation in atopic dermatitis [2]. Atuzabrutinib is a member of the advanced BTK inhibitor class, which also includes covalent inhibitors (ibrutinib, acalabrutinib, zanubrutinib) and reversible covalent agents (rilzabrutinib) [3].

Atuzabrutinib Procurement: Why Not All BTK Inhibitors Are Interchangeable


While many BTK inhibitors share a common target, their distinct molecular mechanisms—covalent vs. reversible covalent binding, selectivity profiles against off-target kinases (particularly Src family kinases), and tissue-specific pharmacokinetics—create vastly different efficacy and safety signatures [1]. For instance, ibrutinib's potent off-target inhibition of Src leads to bleeding complications absent in XLA patients lacking BTK, underscoring that target selectivity, not just target engagement, defines clinical utility [2]. Atuzabrutinib's reversible covalent binding kinetics and demonstrated Src-sparing profile differentiate it from both first-generation covalent inhibitors and other reversible agents [3].

Atuzabrutinib Quantitative Evidence: Selectivity, Kinetics, and In Vivo Efficacy


Reversible Covalent Binding Kinetics of Atuzabrutinib vs. Irreversible Covalent BTK Inhibitors

Atuzabrutinib demonstrates a unique binding mode characterized as 'reversible covalent,' featuring a rapid on-rate and slow off-rate, which translates to durable but reversible target occupancy [1]. In contrast, first-generation covalent BTK inhibitors like ibrutinib bind irreversibly, leading to sustained target inhibition that can contribute to cumulative toxicity [2].

BTK inhibitor Reversible covalent binding Kinetics

Atuzabrutinib Src-Sparing Selectivity Profile vs. Ibrutinib in Platelet Signaling

In a head-to-head study, atuzabrutinib (PRN473) and rilzabrutinib (PRN1008) were evaluated for off-target inhibition of Src family kinases (SFKs) in human platelets [1]. While ibrutinib is associated with increased bleeding due to off-target SFK inhibition, both PRN473 and PRN1008 demonstrated no effect on Src phosphorylation, confirming their Src-sparing profile [2].

BTK inhibitor Selectivity Platelet function Src family kinases

Atuzabrutinib In Vivo Antithrombotic Efficacy Without Bleeding in Mouse Venous Thrombosis Models

In a preclinical study, atuzabrutinib (PRN473) significantly reduced venous thrombosis in two mouse models without evidence of bleeding, a critical safety advantage over ibrutinib [1]. PRN473 reduced the number of thrombi in podoplanin-positive vessels following Salmonella infection and decreased the presence of inferior vena cava (IVC) thrombosis after vein stenosis [2].

BTK inhibitor Venous thrombosis In vivo efficacy Safety

Atuzabrutinib Neutrophil Recruitment Inhibition in Sterile Liver Injury Model

Atuzabrutinib (PRN473) at 20 mg/kg significantly reduced intravascular crawling and neutrophil recruitment into inflamed tissue in a mouse model of sterile liver injury, achieving levels comparable to those observed in BTK-deficient animals [1]. A higher dose provided no additional reduction, indicating a saturable, target-specific effect [2].

BTK inhibitor Neutrophil recruitment Inflammation In vivo efficacy

Atuzabrutinib Clinical Trial Outcomes in Atopic Dermatitis: Efficacy vs. Placebo

In a Phase 2A clinical trial for mild-to-moderate atopic dermatitis, atuzabrutinib 5% topical gel failed to demonstrate significant improvement in disease activity compared to placebo [1]. This outcome contrasts with the efficacy seen with other topical agents in the same indication, such as topical JAK inhibitors, which have shown significant efficacy in similar patient populations [2].

Atopic dermatitis Phase 2A Clinical trial Topical gel

Atuzabrutinib Research Applications: Thrombosis, Neutrophil Biology, and BTK Selectivity Studies


Investigating Src-Sparing BTK Inhibition in Platelet Biology and Thrombosis

Based on the evidence that atuzabrutinib lacks off-target Src inhibition and reduces thrombosis without bleeding in mouse models [1], it is an ideal tool compound for studying BTK-dependent platelet signaling pathways (CLEC-2, GPVI) and for preclinical thrombosis research where minimizing bleeding risk is paramount [2].

Elucidating BTK-Dependent Neutrophil Recruitment in Sterile Inflammation

Atuzabrutinib's demonstrated ability to reduce neutrophil recruitment to levels seen in BTK-deficient mice [1] makes it a valuable reagent for mechanistic studies of neutrophil trafficking, β2-integrin (Mac-1) activation, and acute inflammatory responses in models of sterile liver injury or other neutrophil-driven pathologies [2].

Comparative BTK Inhibitor Profiling for Off-Target Kinase Selectivity

The Src-sparing profile of atuzabrutinib, established in direct comparison with ibrutinib [1], positions it as a reference compound for kinome-wide selectivity screening. Researchers evaluating novel BTK inhibitors can use atuzabrutinib as a benchmark for assessing off-target kinase engagement, particularly against SFKs [2].

Reversible Covalent Binding Mechanism Studies

Atuzabrutinib's reversible covalent binding kinetics (rapid on-rate, slow off-rate) provide a model system for investigating the pharmacodynamic consequences of reversible vs. irreversible target occupancy [1]. This is particularly relevant for designing BTK inhibitors with improved safety margins for chronic autoimmune indications [2].

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26 linked technical documents
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